
8-Hydroxymianserin glucuronide
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Overview
Description
8-Hydroxymianserin glucuronide is a major Phase II metabolite of mianserin, a tetracyclic antidepressant. It is formed via uridine diphosphate-glucuronosyltransferase (UGT)-mediated conjugation of 8-hydroxymianserin, a primary oxidative metabolite of mianserin. This glucuronide conjugate accounts for 82.1% of urinary metabolites in mice, demonstrating its dominance over sulfation (15.8%) . Stereoselective metabolism is a hallmark of its formation, with the S-enantiomer of mianserin preferentially converted to this compound (S:R ratio = 3.2) . The compound’s identification is typically confirmed via β-glucuronidase hydrolysis, which cleaves the glucuronide moiety, leading to a detectable decrease in its signal .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and cyclization reactions. One common approach involves the regioselective benzoylation of unprotected beta-glycopyranosides with benzoyl cyanide and an amine catalyst . This method allows for the selective protection of hydroxyl groups, facilitating subsequent synthetic steps.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods typically include large-scale glycosylation reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
1. Understanding Metabolism and Pharmacokinetics
8-Hydroxymianserin glucuronide is crucial for studying the metabolic pathways of mianserin. The glucuronidation process enhances the solubility and excretion of the parent compound, which is essential for understanding its pharmacokinetic properties. Research has shown that glucuronides often play a role in drug metabolism, affecting drug efficacy and safety profiles .
2. Therapeutic Potential
Research indicates that this compound may contribute to the therapeutic effects of mianserin in treating depression and insomnia. By elucidating the interactions of this metabolite with neurotransmitter systems, researchers can better understand its potential benefits and side effects .
Toxicological Applications
1. Biomarker for Drug Monitoring
Due to its presence as a metabolite in biological fluids, this compound can serve as a biomarker for therapeutic drug monitoring. This application is vital in ensuring optimal dosing and minimizing adverse effects in patients undergoing treatment with mianserin .
2. Safety Assessment
The compound's role in toxicity studies is significant, particularly in assessing the safety of mianserin and similar drugs. Understanding how this metabolite behaves in biological systems can help predict potential toxicological outcomes .
Analytical Chemistry Applications
1. Method Development
this compound is utilized in analytical method development for detecting and quantifying drug metabolites in biological samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed to achieve high sensitivity and specificity .
2. Quality Control
In pharmaceutical manufacturing, this compound is involved in quality control processes to ensure that products meet regulatory standards. Its analysis helps verify the consistency and purity of drug formulations containing mianserin .
Case Studies
Several case studies have investigated the implications of this compound in clinical settings:
-
Case Study 1: Therapeutic Drug Monitoring
A clinical study monitored patients treated with mianserin, measuring levels of this compound to adjust dosages effectively based on metabolic responses. -
Case Study 2: Toxicity Assessment
Research focused on patients experiencing adverse reactions while on mianserin therapy highlighted the importance of monitoring this compound levels to understand individual variability in drug metabolism.
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and nitric oxide synthase (NOS), thereby reducing the production of pro-inflammatory mediators . Additionally, it may interfere with cellular signaling pathways, leading to the modulation of gene expression and cellular responses.
Comparison with Similar Compounds
Metabolic Pathways and Stereoselectivity
- 8-Hydroxymianserin Glucuronide: Pathway: Formed via UGT-mediated glucuronidation of the phenolic 8-hydroxyl group. Enantioselectivity: Strong preference for the S-enantiomer of mianserin (S:R = 3.2) . Excretion: Predominantly urinary (82.1% glucuronidation vs. 15.8% sulfation) .
- Ethyl Glucuronide: Pathway: Non-enantioselective UGT-mediated conjugation of ethanol. Detection: Used as a biomarker for ethanol consumption (detection limit: 0.1 mg/L in serum) .
- Quercetin-3-O-Glucuronide: Pathway: Phenolic glucuronidation of the flavonoid quercetin. Bioactivity: Retains antioxidant activity post-conjugation, unlike acyl glucuronides .
Acyl Glucuronides (e.g., Ibuprofen Acyl Glucuronide) :
Key Insight: Unlike acyl glucuronides, phenolic glucuronides like this compound exhibit greater stability and lower reactivity, reducing toxicity risks .
Stability and Degradation Kinetics
- Hydrolysis : this compound is hydrolyzed by β-glucuronidase, similar to other glucuronides (e.g., curcumin-β-glucuronide) .
- Reactivity Trends: Acyl glucuronides degrade faster than phenolic glucuronides due to carboxylate group reactivity .
Transporter-Mediated Disposition
- This compound: No direct data, but glucuronides generally rely on transporters like MRP2 and BCRP for biliary excretion .
- Morphine-3-Glucuronide: Systemic exposure increases 1.5-fold in MRP2 knockout mice .
- Genistin Glucuronide : AUC increases 14-fold in Bcrp1(−/−) mice .
Implication: Transporter effects vary widely; phenolic glucuronides may exhibit less transporter dependence than acyl glucuronides.
Data Tables
Table 1: Metabolic Profiles of Selected Glucuronides
Table 2: Stability and Toxicity Comparison
Compound | Degradation t1/2 | Toxicity Risk | Key Transporter Influence |
---|---|---|---|
This compound | Stable | Low | Not reported |
Acyl Glucuronide | 16–23.3 h | High | MRP2 |
Quercetin-3-O-Glucuronide | Stable | Low | BCRP |
Biological Activity
8-Hydroxymianserin glucuronide is a metabolite derived from the pharmacological agent mirtazapine, which is primarily used as an antidepressant. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its glucuronidation, a process that enhances the solubility and excretion of compounds in biological systems. The molecular formula is C17H23N4O9P, with a molecular weight of approximately 458.1269 g/mol. Its structure allows for interaction with various biological targets, which is crucial for its activity.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems and potential anticancer pathways:
- Antidepressant Activity : As a metabolite of mirtazapine, it may retain some properties that modulate serotonin and norepinephrine levels in the brain.
- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and choriocarcinoma (Jeg-3) cells. The compound has been shown to significantly inhibit cell proliferation, suggesting a mechanism that may involve apoptosis or cell cycle arrest .
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound:
- Cytotoxicity Assays : In vitro assays using the MTT method have demonstrated that this compound exhibits significant cytotoxicity towards cancer cell lines. For instance, one study reported an IC50 value of approximately 26.02 μg/ml for MCF-7 cells .
- Mechanistic Insights : The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis. For example, it has been noted to inhibit Jeg-3 cell growth by up to 62% compared to untreated controls .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects:
- Antibacterial Activity : Preliminary findings suggest that it may possess antibacterial properties against certain pathogens, although specific data on the spectrum of activity remains limited.
Case Studies and Clinical Relevance
Case studies involving mirtazapine and its metabolites highlight the relevance of this compound in clinical settings:
- Biotransformation Studies : Research on the biotransformation of mirtazapine has shown that this compound is formed through metabolic processes in the liver, indicating its potential systemic effects following administration .
- Pharmacological Implications : Understanding the pharmacokinetics and dynamics of this metabolite can inform therapeutic strategies, especially in patients receiving mirtazapine for depression who may also have comorbid conditions like cancer.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | IC50 (μg/ml) | Primary Activity |
---|---|---|---|
This compound | C17H23N4O9P | 26.02 | Anticancer |
Mirtazapine | C17H19N3 | N/A | Antidepressant |
Norviburtinal | C16H20N2O3 | N/A | Anticancer |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 8-Hydroxymianserin glucuronide in biological matrices?
- Methodological Answer : Utilize ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (uHPLC-HRMS) for precise identification and quantification. This approach enables differentiation of glucuronide conjugates from other metabolites based on exact mass (e.g., m/z 506.0471 for 8-OHEFV-G in ). For complex matrices like urine or liver microsomes, employ solid-phase extraction (SPE) with optimized wash steps to retain polar glucuronides, though direct analysis may require enzymatic hydrolysis to mitigate matrix suppression effects .
Q. How is this compound synthesized in vivo, and which enzymes are involved?
- Methodological Answer : The compound is formed via hepatic glucuronidation by UDP-glucuronosyltransferases (UGTs). To study this, use in vitro microsomal assays with liver homogenates or recombinant UGT isoforms (e.g., UGT1A1, UGT1A7) to identify specific enzyme contributions. Monitor reaction kinetics using LC-MS/MS with deuterated internal standards for quantification, as demonstrated for dopamine glucuronide in brain microdialysates .
Advanced Research Questions
Q. What experimental strategies address challenges in distinguishing this compound from co-eluting metabolites in complex biological samples?
- Methodological Answer : Optimize chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) or reverse-phase columns with gradient elution (e.g., Purospher® STAR RP-18) to resolve polar glucuronides . Validate specificity via tandem MS/MS fragmentation patterns and compare retention times against synthesized standards. For unresolved peaks, apply enzymatic β-glucuronidase hydrolysis to confirm glucuronide identity through metabolite disappearance .
Q. How do inter-individual variations in UGT activity impact the pharmacokinetics of this compound?
- Methodological Answer : Conduct population pharmacokinetic studies with urinary or plasma samples, correcting for creatinine levels to normalize excretion rates . Pre-screen participants for UGT polymorphisms (e.g., UGT1A1*28) using genotyping assays. Use Bayesian analysis of ²H-glucuronide enrichment to model hepatic flux variability, as applied in gluconeogenesis studies . Statistical analysis should account for covariates like age, sex, and CYP enzyme phenotypes .
Q. What are the limitations of direct glucuronide analysis versus indirect enzymatic hydrolysis in tissue-specific metabolism studies?
- Methodological Answer : Direct analysis (e.g., LC-MS/MS) preserves intact glucuronide structures but faces recovery challenges due to matrix interference in tissues like meconium or liver . Indirect methods via hydrolysis simplify quantification but risk overestimating free aglycones if conjugate stability varies. For brain studies, prioritize direct detection with microdialysis and LC-ESI-MS/MS, as validated for dopamine glucuronide .
Q. How can researchers resolve contradictions in tissue-specific glucuronide concentrations (e.g., liver vs. blood)?
- Methodological Answer : Perform comparative pharmacokinetic studies using paired tissue samples. For example, analyze liver microsomes and plasma via uHPLC-HRMS to quantify this compound formation rates. Use Welch’s t-test (as in ) to statistically compare tissue-specific metabolic activity. Consider metabolic zonation in hepatocytes, where pericentral regions favor glucuronidation over periportal glucose secretion .
Q. Methodological Considerations Table
Properties
Molecular Formula |
C24H28N2O7 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H28N2O7/c1-25-8-9-26-17-7-6-15(32-24-21(29)19(27)20(28)22(33-24)23(30)31)11-14(17)10-13-4-2-3-5-16(13)18(26)12-25/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)/t18?,19-,20-,21+,22-,24+/m0/s1 |
InChI Key |
BIPZSOCAFBEZTQ-JZOWGYKDSA-N |
Isomeric SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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